molecular formula C14H12N4OS2 B4511379 N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B4511379
M. Wt: 316.4 g/mol
InChI Key: LUPZNBBBFJOOPQ-UHFFFAOYSA-N
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Description

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound, which includes both benzothiazole and thiazole moieties, makes it a subject of interest for various scientific research applications.

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely, depending on their specific biological activity. For example, some benzothiazole derivatives have been found to inhibit certain enzymes, while others may interact with various cellular targets .

Safety and Hazards

Like all chemicals, benzothiazole derivatives should be handled with care. Specific safety and hazard information would depend on the exact compound .

Future Directions

Benzothiazole derivatives are a promising class of compounds with diverse biological activities. Future research may focus on developing new synthetic methods, studying their mechanisms of action, and exploring their potential applications in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide typically involves the condensation of appropriate benzothiazole and thiazole derivatives. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in the presence of dimethylformamide (DMF) as a solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a variety of substituted benzothiazole or thiazole derivatives.

Scientific Research Applications

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide is unique due to its specific combination of benzothiazole and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS2/c19-12(10-7-20-13(17-10)15-8-5-6-8)18-14-16-9-3-1-2-4-11(9)21-14/h1-4,7-8H,5-6H2,(H,15,17)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPZNBBBFJOOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=CS2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide
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N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide
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N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide
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N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide
Reactant of Route 5
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide
Reactant of Route 6
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N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.